molecular formula C25H28N4O4S B308160 1-[6-(3,4-DIMETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[6-(3,4-DIMETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B308160
M. Wt: 480.6 g/mol
InChI Key: XVBPNVBOCCCMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(3,4-DIMETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused to a benzoxazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3,4-DIMETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazine Ring: Starting with a suitable precursor such as a substituted aniline, the triazine ring is formed through cyclization reactions involving reagents like cyanogen bromide or trichlorotriazine.

    Introduction of the Benzoxazepine Moiety: The benzoxazepine ring is introduced via a nucleophilic substitution reaction, often using a halogenated benzoxazepine precursor.

    Functional Group Modifications: The acetyl, dimethoxyphenyl, and pentylsulfanyl groups are introduced through various functional group transformations, including Friedel-Crafts acylation, etherification, and thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to reduce reaction times, and implementing purification techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pentylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl group in the acetyl moiety, leading to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted triazines.

Scientific Research Applications

Chemistry

In chemistry, 1-[6-(3,4-DIMETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the triazine and benzoxazepine rings suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[6-(3,4-DIMETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, the triazine ring can interact with nucleophilic sites on proteins, while the benzoxazepine moiety may fit into hydrophobic pockets, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 7-Acetyl-6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 7-Acetyl-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

Compared to its analogs, 1-[6-(3,4-DIMETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to the length and flexibility of the pentylsulfanyl group. This feature may enhance its ability to interact with larger biological targets or fit into more complex molecular environments, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

1-[6-(3,4-dimethoxyphenyl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C25H28N4O4S/c1-5-6-9-14-34-25-26-23-22(27-28-25)18-10-7-8-11-19(18)29(16(2)30)24(33-23)17-12-13-20(31-3)21(15-17)32-4/h7-8,10-13,15,24H,5-6,9,14H2,1-4H3

InChI Key

XVBPNVBOCCCMOM-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4)OC)OC)C(=O)C)N=N1

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4)OC)OC)C(=O)C)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.